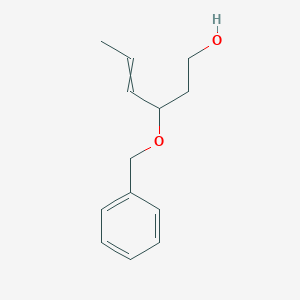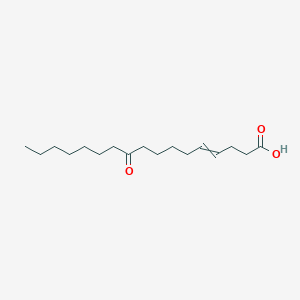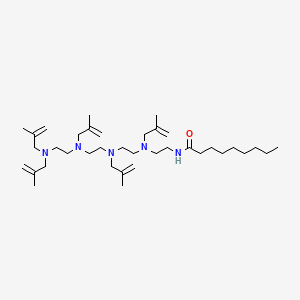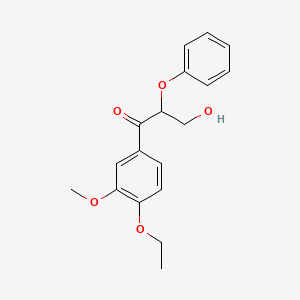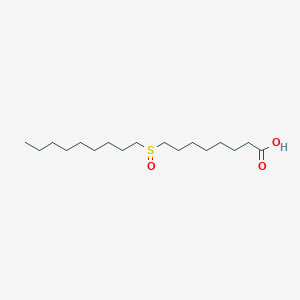![molecular formula C9H11IS2 B14333127 1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene CAS No. 106139-97-3](/img/structure/B14333127.png)
1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic iodides It features a benzene ring substituted with an iodine atom and a sulfanyl group, which is further substituted with a methylsulfanyl ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetic acid under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the sulfanyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated products or modified sulfanyl groups.
Applications De Recherche Scientifique
1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene involves its interaction with molecular targets through its iodine and sulfanyl groups. The iodine atom can participate in halogen bonding, while the sulfanyl groups can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodo-2-methylbenzene: Similar structure but lacks the sulfanyl groups.
2-Iodotoluene: Another aromatic iodide with a methyl group instead of the sulfanyl chain.
1-Iodo-2-(methylsulfanyl)benzene: Similar but with a shorter sulfanyl chain.
Uniqueness
1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene is unique due to the presence of both iodine and a complex sulfanyl chain, which imparts distinct chemical reactivity and potential biological activities compared to simpler aromatic iodides .
Propriétés
Numéro CAS |
106139-97-3 |
|---|---|
Formule moléculaire |
C9H11IS2 |
Poids moléculaire |
310.2 g/mol |
Nom IUPAC |
1-iodo-2-(2-methylsulfanylethylsulfanyl)benzene |
InChI |
InChI=1S/C9H11IS2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 |
Clé InChI |
LLNDPKLBBBLDPL-UHFFFAOYSA-N |
SMILES canonique |
CSCCSC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
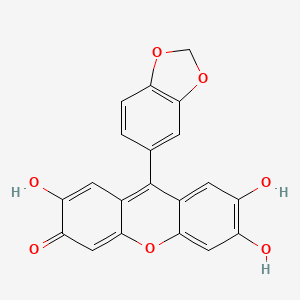
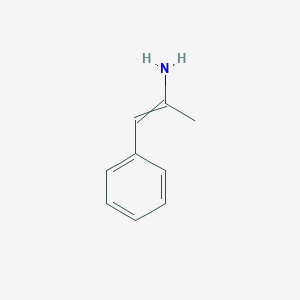

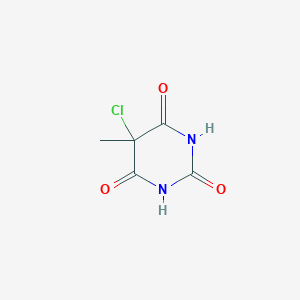
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
